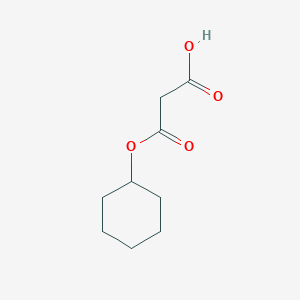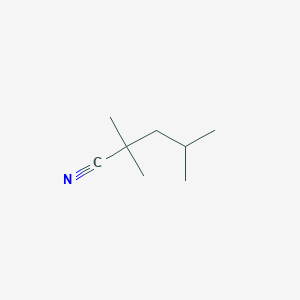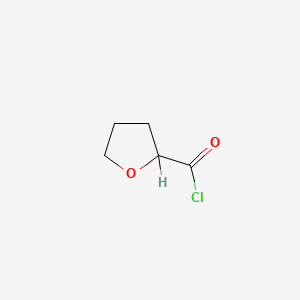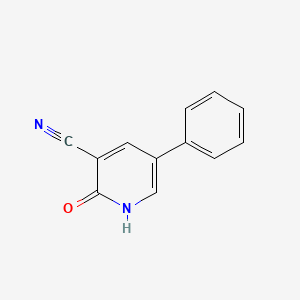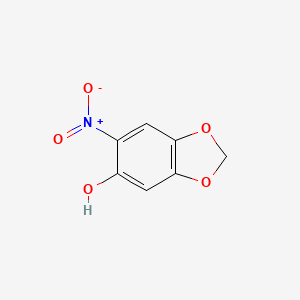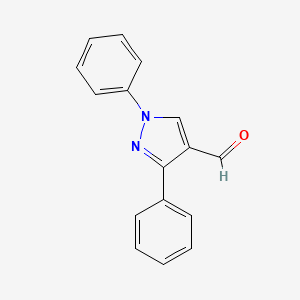
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
概要
説明
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C16H12N2O . It is used in early discovery research as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde and its derivatives has been reported in several studies . One method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. This is followed by dehydration of the oxime using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile .Molecular Structure Analysis
The molecular structure of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole moiety embedded with two phenyl rings . The compound has a molecular weight of 248.28 .Chemical Reactions Analysis
The chemical reactions involving 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde are complex and can lead to a variety of products . For instance, it can react with hydroxylamine hydrochloride to form an oxime, which can then be dehydrated to form a carbonitrile .Physical And Chemical Properties Analysis
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is a solid compound with a melting point of 142-146 °C . Its InChI key is LZGBMIZREYTWRI-UHFFFAOYSA-N .科学的研究の応用
Application in Crystallography
- Scientific Field: Crystallography
- Summary of the Application: The compound “1,3-Diphenyl-1H-pyrazole-4-carbaldehyde” has been studied for its crystal structure . There are four molecules in the asymmetric unit of the title compound .
- Methods of Application: The crystal structure was determined using X-ray diffraction .
- Results: The dihedral angle between the phenyl rings in the molecules are 22.2 (2), 22.4 (2), 25.1 (3) and 41.9 (2)° . In the crystal, molecules form dimers due to inter-molecular C - H⋯O hydrogen bonds, which result in one R 22 (10) and two R 21 (7) ring motifs .
Application in Pharmacology
- Scientific Field: Pharmacology
- Summary of the Application: Pyrazole derivatives, including “1,3-Diphenyl-1H-pyrazole-4-carbaldehyde”, have been synthesized and tested for their analgesic, anti-inflammatory, and antimicrobial activities .
- Methods of Application: The exact methods of application are not specified in the available information .
- Results: The results or outcomes obtained are not specified in the available information .
Application in Organic Synthesis
- Scientific Field: Organic Synthesis
- Summary of the Application: The compound “1,3-Diphenyl-1H-pyrazole-4-carbaldehyde” has been used in the synthesis of novel 1,3-diphenyl-1H-pyrazole-4-carbonitrile .
- Methods of Application: The synthesis involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .
- Results: This protocol serves as an ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile. The most remarkable features of this method are metal-free, cost-effective, atom efficiency with excellent yield (98–99%). This process will serve as a robust and scalable tool for the synthesis of valuable and versatile precursor (nitriles) .
Application in Pharmacology
- Scientific Field: Pharmacology
- Summary of the Application: The compound “1,3-Diphenyl-1H-pyrazole-4-carbaldehyde” has been used in the synthesis of novel derivatives that have been tested for their in vitro cytotoxic efficiency .
- Methods of Application: The exact methods of application are not specified in the available information .
- Results: All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .
Application in Anti-Colon Cancer Research
- Scientific Field: Pharmacology
- Summary of the Application: The compound “1,3-Diphenyl-1H-pyrazole-4-carbaldehyde” has been used in the synthesis of Asymmetric 1-Thiocarbamoyl Pyrazoles, which have shown potential as Anti-Colon Cancer agents .
- Methods of Application: The exact methods of application are not specified in the available information .
- Results: The results or outcomes obtained are not specified in the available information .
Application in Antimicrobial and Antioxidant Research
- Scientific Field: Pharmacology
- Summary of the Application: The compound “1,3-Diphenyl-1H-pyrazole-4-carbaldehyde” has been used in the synthesis of triazole, pyrazole derivatives, which have been tested for their antimicrobial and antioxidant activities .
- Methods of Application: The exact methods of application are not specified in the available information .
- Results: The results or outcomes obtained are not specified in the available information .
Safety And Hazards
将来の方向性
The future directions for the study of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde could involve further exploration of its synthesis methods, as well as its potential applications in medicinal chemistry . The compound serves as a versatile precursor for the synthesis of various functional groups and important heterocycles, and could be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
特性
IUPAC Name |
1,3-diphenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGBMIZREYTWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339388 | |
| Record name | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
21487-45-6 | |
| Record name | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)
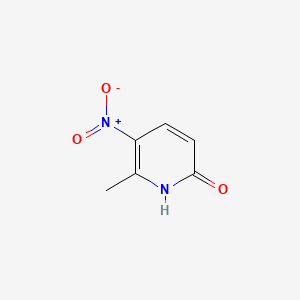

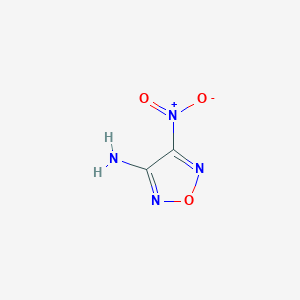
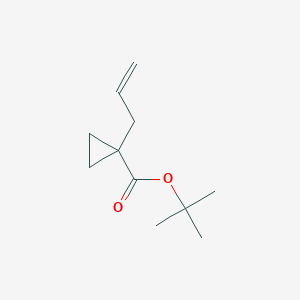
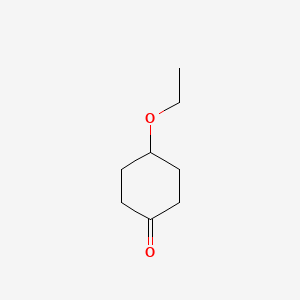
![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)

